methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate

Anticancer drug discovery Tubulin polymerization inhibition Chiral isochroman SAR

Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate, also designated methyl (S)-isochromane-3-carboxylate, is the enantiomerically pure (S)-form of the isochroman-3-carboxylic acid methyl ester scaffold (C₁₁H₁₂O₃, MW 192.21). This bicyclic heterocycle belongs to the 2-benzopyran (isochroman) class, bearing a chiral center at the C3 position that is configurationally stable under standard synthetic conditions.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 938042-46-7
Cat. No. B6613345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate
CAS938042-46-7
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=CC=CC=C2CO1
InChIInChI=1S/C11H12O3/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-14-10/h2-5,10H,6-7H2,1H3/t10-/m0/s1
InChIKeyIUKJDSZBRPJUGP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate (CAS 938042-46-7): Chiral Isochroman Building Block for Medicinal Chemistry Procurement


Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate, also designated methyl (S)-isochromane-3-carboxylate, is the enantiomerically pure (S)-form of the isochroman-3-carboxylic acid methyl ester scaffold (C₁₁H₁₂O₃, MW 192.21) [1]. This bicyclic heterocycle belongs to the 2-benzopyran (isochroman) class, bearing a chiral center at the C3 position that is configurationally stable under standard synthetic conditions [2]. The compound serves primarily as a protected chiral intermediate enabling chemoselective elaboration at the aromatic ring while preserving stereochemical integrity at C3, a feature exploited in the synthesis of protein tyrosine phosphatase 1B (PTP1B) inhibitors and other bioactive isochroman derivatives [3]. Its commercial availability in defined (S)-configuration distinguishes it from the racemate (CAS 219874-06-3) and the (R)-enantiomer as a starting material for stereospecific SAR exploration.

Why Racemic or (R)-Configured Isochroman-3-carboxylates Cannot Substitute for Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate in Stereospecific Applications


The isochroman scaffold exhibits pronounced stereochemistry-dependent biological activity, precluding casual interchange between enantiomers or racemic mixtures. In the structurally related 4-arylisochromene series, the R-configured enantiomer demonstrated markedly greater antiproliferative potency than the S-enantiomer, with the racemate showing intermediate activity [1]. Within the isochroman-3-carboxylic acid PTP1B inhibitor program, the (S) absolute configuration at C3 is essential for maintaining the correct spatial orientation of the carboxylate pharmacophore that engages the catalytic site cysteine (Cys215) [2]. Furthermore, the methyl ester is not merely a surrogate for the free carboxylic acid; it serves as a strategically protected intermediate enabling nitration, reduction, and amide coupling sequences at the aromatic ring without competitive reaction at the carboxyl group—a synthetic advantage lost if the free acid, the (R)-enantiomer, or the racemate is substituted . Substituting the isochroman scaffold with a chroman (2H-1-benzopyran) regioisomer alters receptor selectivity profiles entirely, as demonstrated by the isochroman vs. chroman dopamine D1/D2 selectivity inversion [3].

Quantitative Differentiation Evidence for Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate Against Closest Analogs


Enantiomer-Specific Potency Divergence in the Isochroman Scaffold Class: R vs. S Configuration

In the 4-arylisochromene series—structurally analogous to the target compound with the same fused benzopyran core and C3 substitution—the R-configured enantiomer of compound (±)-19b was substantially more potent than the S-configured enantiomer in both antiproliferative and antitubulin polymerization assays [1]. The racemate (±)-19b showed IC₅₀ values of 10–25 nM across a panel of cancer cell lines, with the R-enantiomer exceeding racemate potency and the S-enantiomer showing the weakest activity [1]. This class-level finding demonstrates that the C3 stereocenter in the isochroman/dihydrobenzopyran scaffold is a critical determinant of target engagement and cellular potency. Although specific data for methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate itself are not available, the scaffold-level principle that enantiomeric configuration at C3 dictates biological activity amplitude is firmly established.

Anticancer drug discovery Tubulin polymerization inhibition Chiral isochroman SAR

PTP1B Inhibitory Activity of (S)-Configured Isochroman-3-carboxylic Acid Methyl Ester Derivatives: Enantiomer-Dependent Target Engagement

The (S)-isochroman-3-carboxylic acid methyl ester serves as the requisite chiral intermediate for synthesizing potent PTP1B inhibitors reported by Lakshminarayana et al. [1]. The parent methyl ester (compound 2 in the series) displays a Ki of 5.7 µM against PTP1B and 202 µM against TCPTP, indicating a 35-fold selectivity for PTP1B at this unelaborated stage [1]. When the scaffold is functionalized at the 6- or 7-position with appropriate amide side chains (derivatives 4n, 4s, 4t), PTP1B inhibitory potency improves to IC₅₀ values as low as 51.63 ± 0.91 nM [1]. Critically, the entire synthetic route—cyclization of L-(-)-3-phenyl lactic acid with paraformaldehyde followed by esterification—proceeds with retention of the (S)-configuration, which was confirmed by optical rotation and chiral HPLC [1]. No corresponding data for the (R)-enantiomer or racemate in this specific PTP1B series are available, but the stereochemical integrity of the (S)-methyl ester is essential because the carboxylic acid moiety (revealed upon ester hydrolysis) must project in the correct absolute orientation to interact with the catalytic cysteine (Cys215) and the secondary phosphotyrosine binding site of PTP1B [1].

Anti-diabetic drug discovery PTP1B inhibition Chiral isochroman SAR

Isochroman vs. Chroman Scaffold Selectivity Inversion at Dopamine Receptors: Regioisomer-Specific Pharmacophore Presentation

Bonner et al. (2011) compared parallel series of isochroman, chroman, and carbocyclic dopamine analogues and discovered a striking scaffold-dependent selectivity inversion [1]. Isochroman-based dopamine analogues exhibited >100-fold selectivity for D1-like over D2-like receptors, while repositioning the oxygen atom to the chroman (2H-1-benzopyran) regioisomer decreased potency and conferred D2-like receptor selectivity [1]. The molecular basis for this divergence was attributed to an intramolecular hydrogen bond in the chroman series between the pyran oxygen and the catechol meta-hydroxy group, which realigns the catechol hydroxy groups and disrupts key interactions with serine residues in TM5 of D1 receptors [1]. This finding is directly relevant to procurement decisions for methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate (an isochroman derivative), as it demonstrates that the isochroman vs. chroman scaffold choice—a seemingly subtle oxygen position shift—produces qualitative rather than merely quantitative differences in biological target engagement.

Dopamine receptor pharmacology Scaffold hopping CNS drug discovery

Chemoselective Synthetic Utility of the Methyl Ester as a Protected Chiral Intermediate for Isochroman SAR Exploration

The methyl ester form of (S)-isochroman-3-carboxylic acid enables chemoselective nitration at the aromatic ring (C6/C7 positions) without competitive ester hydrolysis, a critical synthetic advantage documented by Lakshminarayana et al. [1]. When nitration of the methyl ester is conducted at 0 °C, the nitro group is introduced exclusively at the C7 position, whereas nitration at −40 °C produces a mixture of 6-nitro and 7-nitro isomers without oxidation of the C1 position [1]. The resulting 6-amino and 7-amino isochroman-3-(S)-carboxylic acid methyl esters are obtained in 37–40% isolated yield after chromatographic separation, providing regioisomerically pure intermediates for subsequent amide coupling with diverse carboxylic acid side chains [1]. In contrast, the free carboxylic acid (CAS 156468-91-6) would require protection/deprotection steps or would undergo competing reactions at the carboxyl group under the same nitration conditions. The methyl ester thus enables a more direct and convergent synthetic route to elaborate PTP1B inhibitor libraries while preserving the (S)-configuration at C3 throughout the sequence.

Synthetic chemistry Chiral building block Medicinal chemistry SAR

Enantiomeric Purity and Stereochemical Provenance: L-Phenylalanine-Derived Synthetic Route Ensures Defined (S)-Configuration

The (S)-configuration of methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate is established by a chiral-pool synthetic route starting from L-phenylalanine, which is converted to L-(-)-3-phenyl lactic acid via diazotization with retention of configuration, followed by cyclization with paraformaldehyde in trifluoroacetic acid and esterification with methanol/sulfuric acid . The isolated methyl ester displays a specific optical rotation of [α]₂₀ = −109° (c 1.0, MeOH), confirming high enantiomeric purity . The melting point is 68 °C, providing a convenient identity and purity check . Commercial suppliers specify purity ≥95% (by HPLC or NMR) . In contrast, procurement of the racemate (CAS 219874-06-3) introduces ambiguity in biological assay interpretation, as any observed activity cannot be deconvoluted between enantiomers without additional chiral separation. The defined (S)-enantiomer eliminates this variable and directly supports SAR studies where the (S)-configuration is required for target engagement.

Chiral pool synthesis Enantiomeric purity Quality control

Procurement-Driven Application Scenarios for Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate


Chiral Starting Material for PTP1B Inhibitor Lead Optimization Programs

Research groups developing PTP1B inhibitors for type 2 diabetes or oncology indications should procure the (S)-methyl ester specifically, as it is the validated chiral intermediate used by Lakshminarayana et al. [1] to generate compound 4n (PTP1B IC₅₀ = 51.63 nM) and related derivatives. The methyl ester enables direct nitration at C6/C7 followed by reduction to amino-isochroman intermediates and amide coupling with diverse carboxylic acid side chains—a synthetic sequence that requires the (S)-configuration to be pre-installed. Use of the racemate would yield diastereomeric mixtures requiring chiral separation at a later stage, while the (R)-enantiomer is expected to misalign the carboxylate pharmacophore with the PTP1B catalytic cleft [1].

Stereospecific Fragment-Based Drug Discovery Using Isochroman Scaffolds

Fragment-based screening campaigns targeting enzymes with stereospecific binding pockets (e.g., PTP1B, AKR1C3, or dopamine receptors) benefit from pre-resolved enantiomeric building blocks. The isochroman scaffold's >100-fold D1/D2 selectivity advantage over chroman regioisomers [2] makes it a privileged starting point for CNS-targeted fragment libraries. The (S)-methyl ester provides a single, well-characterized enantiomer that can be directly screened or elaborated without the confounding factor of racemic mixtures, reducing false-negative rates in biochemical and biophysical assays [2].

Chemoselective Intermediate for Isochroman-3-carboxamide Library Synthesis

Medicinal chemistry groups requiring diverse isochroman-3-carboxamide libraries should procure the methyl ester rather than the free carboxylic acid (CAS 156468-91-6). The methyl ester permits aromatic ring functionalization (nitration, halogenation) without carboxyl group interference, followed by ester hydrolysis and amide coupling in a convergent sequence [1]. This contrasts with the free acid, which would require protection/deprotection adding 2 synthetic steps and reducing overall yield. The defined (S)-configuration ensures that all library members share the same absolute stereochemistry, enabling meaningful SAR interpretation across the series [1].

Validated Reference Standard for Chiral Analytical Method Development

The compound's well-characterized specific rotation ([α]₂₀ = −109°, c 1.0, MeOH) [1] and melting point (68 °C) [1] make it suitable as a reference standard for developing chiral HPLC or SFC methods to determine enantiomeric purity of isochroman-3-carboxylate derivatives. Analytical groups supporting medicinal chemistry programs can use this defined (S)-enantiomer to establish retention time and resolution parameters for monitoring configurational integrity throughout multi-step syntheses.

Quote Request

Request a Quote for methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.